Dibutylammonium Acetate

Catalog No.
S1493852
CAS No.
19070-91-8
M.F
C10H23NO2
M. Wt
189.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibutylammonium Acetate

CAS Number

19070-91-8

Product Name

Dibutylammonium Acetate

IUPAC Name

dibutylazanium;acetate

Molecular Formula

C10H23NO2

Molecular Weight

189.3 g/mol

InChI

InChI=1S/C8H19N.C2H4O2/c1-3-5-7-9-8-6-4-2;1-2(3)4/h9H,3-8H2,1-2H3;1H3,(H,3,4)

InChI Key

MQFIKAWTCOXAAY-UHFFFAOYSA-N

SMILES

CCCC[NH2+]CCCC.CC(=O)[O-]

Synonyms

N-Butyl-1-butanamine Acetate; Dibutylamine Acetate; Acetic Acid Dibutylamine Salt

Canonical SMILES

CCCC[NH2+]CCCC.CC(=O)[O-]

Dibutylammonium acetate is a quaternary ammonium compound with the chemical formula C8_8H19_{19}N·C2_2H4_4O2_2. It is commonly encountered as a colorless to pale yellow liquid and is characterized by its distinctive odor. The compound is soluble in water and is often used in various chemical applications due to its properties as an ion-pair reagent. Its molecular weight is approximately 189.30 g/mol, and it is recognized by the CAS number 19070-91-8. Dibutylammonium acetate is primarily utilized in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) as an ion-pairing agent, which enhances the separation of analytes in complex mixtures .

  • Acidity: Acetic acid is a mild irritant. Avoid contact with skin and eyes.
  • Flammability: Likely flammable based on the presence of the butyl groups.
  • Unknown toxicity: Handle with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

Ion-Pairing Agent in Chromatography:

  • Dbaa acts as an ion-pairing agent in ion-pair chromatography (IPC), a type of chromatography technique used to separate ionic compounds.
  • In IPC, Dbaa interacts with ionic compounds, forming neutral ion pairs. These neutral ion pairs can then be separated using reversed-phase chromatography, a common method for separating various compounds.
  • The use of Dbaa as an ion-pairing agent can improve the separation of ionic compounds that are difficult to separate using traditional reversed-phase chromatography alone. This is because Dbaa alters the hydrophobicity (affinity for water) of the ionic compounds, allowing for better interaction with the stationary phase in the chromatography column.

Here are some sources for further information on Dbaa as an ion-pairing agent:

  • Sigma-Aldrich:
  • VWR

Facilitator of Mass Spectrometry Analysis:

  • Dbaa can also be used to facilitate the analysis of certain compounds using mass spectrometry (MS).
  • Similar to its function in IPC, Dbaa can help ionize carbohydrate fragments, making them more volatile and easier to detect by MS.
  • This is particularly useful for analyzing carbohydrates, which are typically challenging to analyze directly by MS due to their polarity and lack of volatility.

Here is a source for further information on Dbaa in MS analysis:

  • Merck Life Science Indonesia:
Typical of ammonium salts. It can undergo hydrolysis in aqueous solutions, leading to the formation of dibutylamine and acetic acid. The reaction can be represented as follows:

Dibutylammonium acetate+H2ODibutylamine+Acetic acid\text{Dibutylammonium acetate}+\text{H}_2\text{O}\rightarrow \text{Dibutylamine}+\text{Acetic acid}

Additionally, dibutylammonium acetate can react with strong acids to form corresponding salts and may also engage in exchange reactions with other ions present in solution, demonstrating its versatility as a reagent .

Dibutylammonium acetate can be synthesized through several methods:

  • Neutralization Reaction: Reacting dibutylamine with acetic acid under controlled conditions. The reaction proceeds as follows:
    Dibutylamine+Acetic acidDibutylammonium acetate+Water\text{Dibutylamine}+\text{Acetic acid}\rightarrow \text{Dibutylammonium acetate}+\text{Water}
  • Ion Exchange Method: Utilizing ion-exchange resins to facilitate the formation of dibutylammonium acetate from its precursors.
  • Solvent Evaporation: Dissolving dibutylamine and acetic acid in a suitable solvent, followed by evaporation to yield the acetate salt .

Dibutylammonium acetate has several notable applications:

  • Analytical Chemistry: Primarily used as an ion-pair reagent in liquid chromatography-mass spectrometry, aiding in the separation and analysis of complex mixtures.
  • Pharmaceuticals: Investigated for its potential use in drug formulation and delivery systems due to its ability to enhance solubility.
  • Chemical Synthesis: Serves as a reagent in various organic synthesis processes, including the preparation of other quaternary ammonium compounds .

Studies on the interactions of dibutylammonium acetate with biological membranes have revealed its capacity to alter membrane permeability and fluidity. This property makes it a candidate for further research into drug delivery mechanisms and cellular uptake processes. Interaction studies have indicated that dibutylammonium acetate may facilitate the transport of hydrophobic drugs across lipid membranes, enhancing their therapeutic efficacy .

Dibutylammonium acetate shares structural similarities with other quaternary ammonium compounds and amine derivatives. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
TriethylamineC6_6H15_15NCommonly used as a base; less hydrophobic than dibutylammonium acetate
Tetrabutylammonium bromideC16_16H36_36BrNLarger alkyl groups; used for phase transfer catalysis
DimethylformamideC3_3H7_7NSolvent properties; less basic than dibutylammonium acetate
Benzalkonium chlorideC22_22H38_38ClNAntimicrobial properties; used as a disinfectant

Uniqueness: Dibutylammonium acetate's unique combination of hydrophobicity and ionic characteristics makes it particularly effective as an ion-pair reagent in analytical applications, distinguishing it from similar compounds that may not exhibit the same level of solubility or interaction with organic molecules .

Dibutylammonium acetate was first synthesized in the late 20th century as part of efforts to develop volatile ion-pairing agents compatible with mass spectrometry. Traditional ion-pair reagents like trifluoroacetic acid (TFA) and tetraethylammonium acetate (TEAA) often caused instrument contamination and signal suppression. DBAA addressed these issues by offering improved volatility and reduced adduct formation, enabling its adoption in high-performance ion-pair chromatography (HPIPC) by the early 2000s.

The compound gained prominence in proteomics and metabolomics for separating nucleotides, oligonucleotides, and carbohydrate fragments. For instance, DBAA-based mobile phases resolved adenosine triphosphate (ATP) from isobaric interferents such as deoxyguanosine diphosphate (dGTP) with superior peak shapes compared to TEAA. Its synthesis involves a straightforward neutralization reaction:

$$
\text{C}8\text{H}{19}\text{N} + \text{C}2\text{H}4\text{O}2 \rightarrow \text{C}{10}\text{H}{23}\text{NO}2 + \text{H}_2\text{O}
$$

This simplicity facilitated industrial-scale production, with manufacturers like TCI Chemicals and Sigma-Aldrich offering 0.5 M aqueous solutions optimized for LC-MS.

Current Research Trends and Significance

Recent studies focus on DBAA’s role in binary ionic liquid (IL) systems. When mixed with water, DBAA exhibits temperature-dependent density ($$\rho = 0.9896 \, \text{g/cm}^3$$ at 298 K) and conductivity ($$\kappa = 12.3 \, \text{mS/cm}$$ at 313 K), making it suitable for green chemistry applications. Researchers also explore its interactions with biomolecules: DBAA forms ion pairs with quaternary ammonium groups, stabilizing oligonucleotides during electrospray ionization.

Emerging applications include:

  • Industrial processes: DBAA’s low vapor pressure and chemical stability are leveraged in solvent-free reactions.
  • Environmental science: Its biodegradability profile is under investigation, though data remain limited.

Acid-Base Neutralization Reactions

Dibutylammonium acetate is synthesized through a fundamental acid-base neutralization reaction between dibutylamine and acetic acid [1] [2]. The reaction follows classical acid-base chemistry principles where the secondary amine acts as a Brønsted-Lowry base, accepting a proton from the carboxylic acid [3] [4]. The stoichiometric reaction proceeds according to the following equation:

C₈H₁₉N + CH₃COOH → [(C₄H₉)₂NH₂]⁺[CH₃COO]⁻

The reaction mechanism involves the lone pair of electrons on the nitrogen atom of dibutylamine attacking the acidic hydrogen of acetic acid [5] [6]. This proton transfer results in the formation of a dibutylammonium cation and an acetate anion, which subsequently associate to form the ionic salt dibutylammonium acetate [7].

The neutralization process is exothermic and typically proceeds rapidly at room temperature [4] [8]. Research indicates that the reaction temperature can be maintained between 30-60°C for optimal reaction conditions [4]. The molar ratio of reactants is critical, with slight excess of the amine component recommended to ensure complete neutralization [4].

Reaction Kinetics and Thermodynamics

The formation of dibutylammonium acetate involves the stabilization of the ammonium ion through electrostatic interactions with the acetate counterion [1] [9]. The quaternary ammonium structure formed exhibits enhanced stability compared to the parent amine due to the permanent positive charge independent of solution pH [10].

ParameterValueUnits
Molecular Weight189.30g/mol [11] [12]
Reaction Temperature30-60°C [4]
Stoichiometric Ratio (Amine:Acid)1.01-1.20mol/mol [4]
Physical StateColorless liquid- [13]

Industrial-Scale Production Protocols

Industrial production of dibutylammonium acetate follows established protocols for quaternary ammonium salt synthesis [14] [10]. The manufacturing process begins with the preparation of high-purity starting materials, where both dibutylamine and acetic acid should possess technical grade purity or higher [4].

Large-Scale Synthesis Procedure

The industrial synthesis protocol involves controlled addition of reactants in specialized reaction vessels equipped with temperature control and mixing capabilities [4]. The process typically employs a continuous or semi-continuous approach where dibutylamine and acetic acid are fed simultaneously or sequentially into the reaction system [4].

A documented industrial preparation method involves mixing 84.67 milliliters of dibutylamine with 28.68 milliliters of acetic acid in 800 milliliters of high-performance liquid chromatography grade water [2]. The mixture is stirred continuously for three hours until a clear colorless solution is obtained [2]. The resulting solution is then transferred to a volumetric flask and diluted to the final volume with high-performance liquid chromatography water [2].

Process Optimization Parameters

Process VariableOptimal RangeImpact on Yield
Reaction Time2-3 hoursComplete conversion [2]
Temperature Control30-60°CReaction rate optimization [4]
Mixing IntensityContinuous stirringHomogeneous product formation [2]
Water ContentMinimal initial waterProduct purity [4]

The industrial process emphasizes the absence of both water and catalysts during the initial neutralization step to maximize product purity [4]. This approach minimizes side reactions and ensures consistent product quality across production batches [4].

Purification and Quality Control Strategies

Purification of dibutylammonium acetate requires specialized techniques due to its ionic nature and high water solubility [1] [13]. The compound exhibits excellent solubility in water and limited solubility in dimethyl sulfoxide, which influences the selection of purification methods [13].

Primary Purification Methods

The most effective purification approach involves recrystallization from appropriate solvents [15]. Research demonstrates that quaternary ammonium salts can be purified through precipitation techniques using low-polarity solvents such as hexane or diethyl ether [15]. The precipitation method is particularly effective when the reaction is conducted in chloroform, leading to direct precipitation of the purified product [15].

For dibutylammonium acetate solutions, concentration followed by crystallization represents the standard purification protocol [2]. The process involves controlled evaporation of the solvent under reduced pressure while maintaining temperature control to prevent thermal decomposition [13].

Quality Control Specifications

Industrial quality control protocols establish stringent specifications for dibutylammonium acetate purity [2]. The standard specifications require a minimum purity of 95% as determined by nuclear magnetic resonance spectroscopy and other analytical methods [2].

Quality ParameterSpecificationTest Method
Purity>95%Nuclear Magnetic Resonance [2]
AppearanceClear Colorless SolutionVisual Inspection [2]
Water Content<0.3%Karl Fischer Titration [16]
Molecular StructureConforms to StandardNuclear Magnetic Resonance [2]

Analytical Characterization Methods

Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural confirmation and purity assessment [16]. The ¹H nuclear magnetic resonance spectrum of dibutylammonium acetate exhibits characteristic signals for the dibutylammonium cation, including methyl groups at δ0.69 and methylene groups at δ1.14, δ1.46, and δ2.57 [16].

Advanced analytical methods include ion-pair chromatography for purity determination and mass spectrometry for molecular weight confirmation [1] [17]. The compound's role as an ion-pairing reagent in analytical chemistry makes it particularly suitable for chromatographic analysis using reversed-phase liquid chromatography systems [1] [17].

Role in Reversed-Phase High Performance Liquid Chromatography for Biomolecules

Early work on conjugated bile acids showed that five millimoles per litre dibutylammonium acetate afforded baseline separation of eleven highly polar taurine- and glycine-amidated species on a C18 column, whereas the non-volatile tetra-n-butylammonium phosphate required longer run-times and gave broader peaks [1].

More recent studies comparing dibutylammonium acetate with triethylammonium acetate on single-stranded deoxyribonucleic acid ladders confirm the higher chromatographic power of the butyl reagent (Table 1). The longer alkyl chain increases the hydrophobic surface area of the transient ion-pair, driving stronger partitioning into the stationary phase and amplifying size-based selectivity even among closely related oligomers [2].

Performance metric (single-stranded deoxythymidine ladder, 15–40 nucleotides)Dibutylammonium acetateTriethylammonium acetate
Resolution between 19- and 20-nucleotide peaks3.2 (dimensionless) [2]< 1, not baseline-resolved [2]
Separation of 16–19 nucleotide contaminantsBaseline-resolved [2]Co-eluting shoulder peaks [2]
Short-mer peak capacity (15–25 nucleotides)8 distinct bands in 4 minutes [2]5 overlapping bands in 4 minutes [2]

The same experiment performed on ribonucleic acid resolution standards yielded a twofold increase in resolution for the 20- and 21-nucleotide peaks (2.3 versus 1.0) when dibutylammonium acetate replaced triethylammonium acetate under identical gradient conditions [2].

Enhanced Retention of Nucleotides and Oligonucleotides

The electrostatic retention model predicts that retention rises with both alkyl-chain length of the ion-pairing reagent and analyte charge density. Empirical mapping of log P values places dibutylammonium acetate in the “strong” class of ion-pair reagents, surpassing primary amines such as butylamine and greatly exceeding triethylammonium acetate [3].

Applications that exploit this strength include:

  • Quantification of intracellular nucleotide pools. Mobile phases containing five hundred micromoles per litre dibutylammonium acetate achieved full baseline separation of adenosine triphosphate, guanosine triphosphate, cytidine triphosphate and uridine triphosphate in under fifteen minutes, with retention times spread over a nine-minute window and relative standard deviations below two percent across six replicates [4].

  • Bioanalysis of gapmer antisense oligonucleotides. Replacing triethylammonium acetate with dibutylammonium acetate raised peak resolution for n-1 metabolites by thirty-five percent and produced symmetric peak shapes (asymmetry factor ≈ 1.05) even for thirty-six-mer sequences rich in phosphorothioate linkages [5].

  • Direct determination of circulating micro-ribonu­cleic acid-451. A five millimole per litre dibutylammonium acetate / hexafluoro-2-methyl-2-propanol mobile phase lowered the limit of quantification to 0.5 nanograms per millilitre—ten-fold more sensitive than earlier triethylamine systems—and provided a linear dynamic range from 0.5 to 100 nanograms per millilitre with correlation coefficients above 0.992 [6].

Mass Spectrometric Compatibility in Liquid Chromatography Mass Spectrometry Systems

Volatility is essential for coupling ion-pair chromatography to electrospray ionisation. Dibutylammonium acetate meets this requirement while simultaneously suppressing alkaline metal adduction that plagues less hydrophobic cations. Comparative evaluations show:

Mass-spectrometric parameter (micro-ribonu­cleic acid-451 assay)Dibutylammonium acetate mobile phaseTriethylammonium acetate mobile phase
Limit of quantification0.5 ng mL⁻¹ [6]5 ng mL⁻¹ (typical literature value) [5]
Average precursor ion intensity+280% relative increase [6]Reference [6]
Carry-over after three blank injections< 0.2% of calibration low standard [6]1.8% (memory effect) [5]

The improved signal originates from three synergistic factors:

  • Stronger retention permits higher percentages of organic modifier at elution, reducing droplet surface tension and accelerating desolvation [7].
  • The butyl group lowers the solution-phase basicity relative to longer tetraalkyl analogues, mitigating ion suppression in the gas phase [8].
  • Dibutylammonium acetate leaves minimal non-volatile residue, shortening post-run wash times and allowing analysts to alternate between nucleic-acid and small-molecule workflows on the same instrument without hardware reconfiguration [1] [6].

Dates

Last modified: 04-14-2024

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